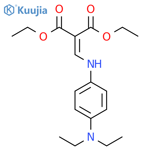

- 2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group Transformations, Chemistry - A European Journal, 2010, 16(9), 2938-2943

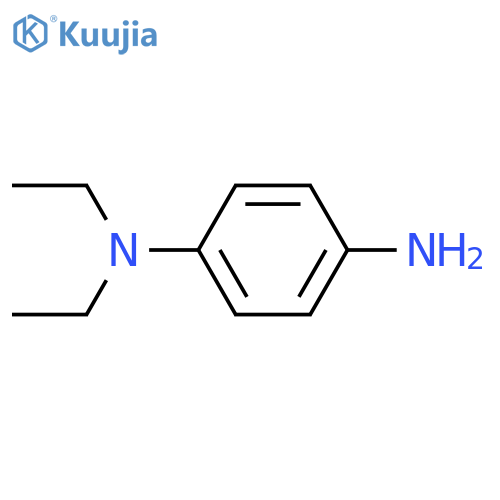

Cas no 93-05-0 (N,N-Diethyl-P-phenylenediamine)

93-05-0 structure

Nombre del producto:N,N-Diethyl-P-phenylenediamine

Número CAS:93-05-0

MF:C10H16N2

Megavatios:164.247442245483

MDL:MFCD00007861

CID:34683

PubChem ID:7120

N,N-Diethyl-P-phenylenediamine Propiedades químicas y físicas

Nombre e identificación

-

- N1,N1-Diethylbenzene-1,4-diamine

- 4-AMINO-N,N-DIETHYLANILINE

- AKOS 91152

- DIETHYL(N,N-)-P-PHENYLENEDIAMINE

- DPD

- N,N-DIETHYL-1,4-BENZENEDIAMINE

- N,N-DIETHYL-PHENYLENEDIAMINE

- N,N-DIETHYL-P-PHENYLENEDIAMINE

- N,N-DIETHYL-P-PHENYLENEDIAMINEE

- P-AMINODIETHYLANILINE

- P-AMINO-N,N-DIETHYLANILINE

- 4-(Diethylamino)aniline

- 4-Aminodiethylaniline

- 4-Benzenediamine,N,N-diethyl-1

- 4-Diethylaminoaniline

- diethylaminoaniline

- Diethyl-para-phenylenediamine

- Diethyl-p-phenylenediamine

- n,n-diethyl-1,4-phenylenediamine.html

- N,N-Diethyl-1,4-phenylenediamine

- 4-N,4-N-diethylbenzene-1,4-diamine

- N-1,N-1-Diethyl-1,4-benzenediamine

- p-(Diethylamino)aniline

- N,N-diethylbenzene-1,4-diamine

- N,N-Diethyl-4-aminoaniline

- p-Phenylenediamine, N,N-diethyl-

- 1,4-Benzenediamine, N,N-diethyl-

- para-Aminodiethylaniline

- N,N-Diethyl 4-

- 1,4-Benzenediamine, N,N-diethyl- (9CI)

- N1,N1-Diethyl-1,4-benzenediamine (ACI)

- p-Phenylenediamine, N,N-diethyl- (8CI)

- 1-N,1-N-Diethylbenzene-1,4-diamine

- 4-(Diethylamino)phenylamine

- 4-(N,N-Diethylamino)aniline

- NSC 147488

- PPD 89

- N,N-Diethyl-P-phenylenediamine

-

- MDL: MFCD00007861

- Renchi: 1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3

- Clave inchi: QNGVNLMMEQUVQK-UHFFFAOYSA-N

- Sonrisas: NC1C=CC(N(CC)CC)=CC=1

Atributos calculados

- Calidad precisa: 164.13100

- Masa isotópica única: 164.131349

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 113

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 29.3

- Xlogp3: 2.2

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Light yellow liquid, discolored when exposed to light or air.

- Denso: 0.988 g/mL at 25 °C(lit.)

- Punto de fusión: 19-21 °C (lit.)

- Punto de ebullición: 115-116 °C/5 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 282.2 ° f

Celsius: 139 ° c - índice de refracción: n20/D 1.571(lit.)

- Disolución: water: insoluble

- Coeficiente de distribución del agua: <0.1 g/100 mL at 19 ºC

- Estabilidad / vida útil: Stability Air and light sensitive. Incompatible with strong oxidizing agents, strong acids.

- PSA: 29.26000

- Logp: 2.69620

- Sensibilidad: Sensitive to light, air and heat

- Disolución: It can be mixed with alcohol and ether and is insoluble in water.

N,N-Diethyl-P-phenylenediamine Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H301,H314

- Declaración de advertencia: P280,P301+P310,P305+P351+P338,P310

- Número de transporte de mercancías peligrosas:UN 2922 8/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 25-34

- Instrucciones de Seguridad: S26-S36-S45

- Rtecs:SS9275000

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1(b)

- Grupo de embalaje:II

- Condiciones de almacenamiento:<0°C

- Términos de riesgo:R25; R34

- Categoría de embalaje:III

- Período de Seguridad:6.1(b)

N,N-Diethyl-P-phenylenediamine Datos Aduaneros

- Código HS:29215190

- Datos Aduaneros:

China Customs Code:

29215190

N,N-Diethyl-P-phenylenediamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A290561-5g |

N,N-Diethyl-p-phenylenediamine |

93-05-0 | 98% | 5g |

$23.0 | 2025-02-20 | |

| Enamine | EN300-33900-100.0g |

N1,N1-diethylbenzene-1,4-diamine |

93-05-0 | 95.0% | 100.0g |

$61.0 | 2025-03-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140064-1g |

N,N-Diethyl-P-phenylenediamine |

93-05-0 | >98.0%(GC) | 1g |

¥61.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140064-500g |

N,N-Diethyl-P-phenylenediamine |

93-05-0 | >98.0%(GC) | 500g |

¥6335.90 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24370-25g |

N,N-Diethyl-p-phenylenediamine |

93-05-0 | 25g |

¥668.0 | 2021-09-08 | ||

| Ambeed | A290561-25g |

N,N-Diethyl-p-phenylenediamine |

93-05-0 | 98% | 25g |

$72.0 | 2025-02-20 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED2419-5g |

N,N-Diethyl-P-phenylenediamine |

93-05-0 | ≥97% | 5g |

¥220元 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 261513-25G |

N,N-Diethyl-P-phenylenediamine |

93-05-0 | 25g |

¥977.76 | 2023-12-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24370-5g |

N,N-Diethyl-p-phenylenediamine |

93-05-0 | 5g |

¥238.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823164-1g |

N,N-Diethyl-1,4-phenylenediamine |

93-05-0 | 98% | 1g |

¥66.00 | 2022-01-10 |

N,N-Diethyl-P-phenylenediamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 15 min, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- Preparation of benzenesulfonamide derivatives as signal transduction inhibitors of transforming growth factor-β (TGF-β), World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Goethite , Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; 4 h, 80 °C

Referencia

- Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors, Bioorganic Chemistry, 2020, 94,

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

Referencia

- Process for preparing N,N-diethyl-1,4-phenylenediamine oxalate, China, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 1 atm, rt

Referencia

- Discovery of Potent, Selective Stem Cell Factor Receptor/Platelet Derived Growth Factor Receptor Alpha (c-KIT/PDGFRα) Dual Inhibitor for the Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs), Journal of Medicinal Chemistry, 2017, 60(12), 5099-5119

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt

Referencia

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents, New Journal of Chemistry, 2019, 43(25), 10190-10202

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium ; 333 K

Referencia

- Synthesis and catalytic properties of immobilized palladium-potassium humate catalysts supported on mineral supports, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2007, (4), 30-34

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Methanol , Aluminum , Ammonium chloride Solvents: Methanol ; 5 h, 60 - 65 °C

Referencia

- Reduction of nitrosoarenes into anilines by Al/NH4Cl in refluxing methanol, Indian Journal of Chemistry, 2004, (3), 593-594

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Zinc , Hydrochloric acid Solvents: Water ; 4 h, 20 - 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

Referencia

- Method for preparing cationic blue dye, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide , Benzophenone imine Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , Palladium(1+), [bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-bipheny… Solvents: Tetrahydrofuran ; 4 h, 23 °C; 5 min, 23 °C → 80 °C; 12 h, 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13, rt

Referencia

- Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates, Organic Letters, 2018, 20(8), 2301-2305

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 5 h, reflux

Referencia

- Preparation of (fluoropyrimidine)diamines and its application in anti-renal interstitial fibrosis drugs, China, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Water ; < pH 3, rt

1.2 Reagents: Zinc ; 38 °C; 2 h, 38 °C

1.2 Reagents: Zinc ; 38 °C; 2 h, 38 °C

Referencia

- Synthesis and characterization of new polisher agent used in electroplating, Technologia i Jakosc Wyrobow, 2012, 56(1-2), 30-35

Synthetic Routes 14

Condiciones de reacción

1.1 Catalysts: Nickel nitrate ; 4 h, 400 °C

1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ; 3 h, 1 MPa, 30 °C

1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ; 3 h, 1 MPa, 30 °C

Referencia

- Process for the preparation of 4-(dialkylamino)aniline by hydrogenation of 4-(dialkylamino)nitrobenzene, China, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Zinc ; pH 5, rt

Referencia

- Synthesis and photochemical virus inactivation of novel phenothiazines, Yaoxue Xuebao, 2010, 45(1), 72-76

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Zinc , Ammonium chloride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 18 h, rt

Referencia

- Optimization of WZ4003 as NUAK inhibitors against human colorectal cancer, European Journal of Medicinal Chemistry, 2021, 210,

Synthetic Routes 17

Condiciones de reacción

Referencia

- Process for preparation of N,N-diethyl-1,4-phenylenediamine sulfate with high purity, China, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, rt

Referencia

- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Zinc , Hydrochloric acid Solvents: Water ; 20 °C; 2.5 h, 20 °C

1.2 Reagents: Sodium hydroxide ; pH 14

1.2 Reagents: Sodium hydroxide ; pH 14

Referencia

- Process for preparation of N,N-diethyl-1,4-diaminobenzene phosphate, China, , ,

Synthetic Routes 20

Condiciones de reacción

Referencia

- Indoles as mPGES-1 inhibitors, and their preparation, pharmaceutical compositions and their use in treatment of inflammation, World Intellectual Property Organization, , ,

N,N-Diethyl-P-phenylenediamine Raw materials

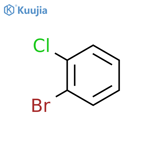

- 1-Bromo-2-chlorobenzene

- Propanedioic acid, 2-[[[4-(diethylamino)phenyl]amino]methylene]-, 1,3-diethyl ester

- Stannanamine, 1,1,1-tributyl-N,N-diethyl-

N,N-Diethyl-P-phenylenediamine Preparation Products

N,N-Diethyl-P-phenylenediamine Literatura relevante

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

5. Book reviews

93-05-0 (N,N-Diethyl-P-phenylenediamine) Productos relacionados

- 91-66-7(N,N-Diethylaniline)

- 13289-97-9(Borane N,\u200bN-\u200bDiethylaniline Complex)

- 26513-20-2(N1,N1-Diethylbenzene-1,3-diamine)

- 2217-07-4(Benzenamine,N,N-dipropyl-)

- 1010-19-1(Triethylphenylammonium iodide)

- 613-97-8(N-Ethyl-N-methylaniline)

- 1823812-81-2(2-(2,3,4-Trifluorophenyl)propanenitrile)

- 2229343-73-9(1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol)

- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

- 607-23-8(1-Naphthalenamine,2-nitro-)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-05-0)N,N-Diethyl-1,4-phenylenediamine

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe